molecular formula C15H12N2O2 B187235 3-(5-methylfuran-2-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde CAS No. 210825-08-4

3-(5-methylfuran-2-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde

Cat. No. B187235
CAS RN: 210825-08-4
M. Wt: 252.27 g/mol
InChI Key: SSPIACVNXSPAPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a complex organic molecule that likely contains a pyrazole ring (a five-membered ring with three carbon atoms and two nitrogen atoms) and a phenyl group (a functional group made up of six carbon atoms, i.e., a benzene ring), as well as a furan ring (a five-membered ring with four carbon atoms and one oxygen atom) with a methyl group attached .


Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds have been synthesized through multi-step processes involving reactions with amines . For instance, a related compound, 5-(4-methylphenyl)-3-(5-methylfuran-2-yl)-1-phenyl-4,5-dihydro-1H-Pyrazole, has been synthesized for the detection of Cd2+ ion .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using various techniques such as X-ray diffraction . These compounds typically have planar furyl-vinyl substituents with an E configuration at the C=C double bond .


Chemical Reactions Analysis

Reactions involving similar compounds have been studied. For example, the hydrolysis of 5-methylfuran-2-yl to 2,5-dioxopentanyl has been reported . Another study reported a three-component reaction between isatoic anhydride, amine, and methyl-substituted furyl-acryl-aldehydes .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For instance, 3-(5-Methyl-2-furyl)butanal, a related compound, has a molecular weight of approximately 152.19 g/mol and is moderately soluble in water .

Scientific Research Applications

Antimicrobial Activity

Compounds derived from 3-(5-methylfuran-2-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde have shown potential in antimicrobial applications. For instance, Hamed et al. (2020) synthesized heteroaryl pyrazole derivatives and found them effective against various bacterial and fungal strains, highlighting their potential as antimicrobial agents (Hamed et al., 2020). Similarly, Bhat et al. (2016) designed new pyrazole derivatives with demonstrated antimicrobial activities, offering insights into their potential use in combating microbial infections (Bhat et al., 2016).

Analgesic and Anti-Inflammatory Properties

The pyrazole derivatives have also been evaluated for their analgesic and anti-inflammatory properties. Kenchappa and Bodke (2020) explored the effects of benzofuran pyrazole heterocycles, revealing significant analgesic and anti-inflammatory activities in their tested compounds (Kenchappa & Bodke, 2020). Abdel-Wahab et al. (2012) synthesized thiazole and pyrazoline heterocycles, also finding them effective in analgesic and anti-inflammatory applications (Abdel-Wahab et al., 2012).

Crystal Structure Analysis

Research has also focused on the crystal structure of these compounds, which is crucial for understanding their chemical properties and potential applications. Xu and Shi (2011) determined the crystal structure of a related pyrazole compound, providing valuable information for future drug design and synthesis (Xu & Shi, 2011).

Antitumor Activity

In the field of cancer research, El-Zahar et al. (2011) synthesized a series of pyrazole pyrimidine derivatives from a similar compound, evaluating their antitumor activities and finding promising results against human liver carcinoma cell lines (El-Zahar et al., 2011).

properties

IUPAC Name

3-(5-methylfuran-2-yl)-1-phenylpyrazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O2/c1-11-7-8-14(19-11)15-12(10-18)9-17(16-15)13-5-3-2-4-6-13/h2-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSPIACVNXSPAPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C2=NN(C=C2C=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60355967
Record name 3-(5-Methylfuran-2-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60355967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

7.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24827382
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

3-(5-methylfuran-2-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde

CAS RN

210825-08-4
Record name 3-(5-Methylfuran-2-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60355967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.